Product packaging for 1-(3-Bromopropyl)-3,5-dimethoxybenzene(Cat. No.:)

1-(3-Bromopropyl)-3,5-dimethoxybenzene

Cat. No.: B13086161
M. Wt: 259.14 g/mol
InChI Key: KRNQDKGNBPKMSD-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3,5-dimethoxybenzene, also known as 3-(3,5-dimethoxyphenyl)-1-bromopropane, is an organic compound with the CAS Registry Number 831-78-7 and a molecular formula of C 11 H 15 BrO 2 . It features a three-carbon alkyl chain spacer terminating in a bromine atom, which is attached to a 3,5-dimethoxybenzene ring. This structure makes it a valuable bifunctional intermediate in synthetic organic chemistry. The bromopropyl chain serves as a flexible alkylating agent, while the electron-rich dimethoxybenzene ring can undergo further electrophilic substitution or serve as a protected precursor for other functional groups. As a result, this compound is primarily used as a key building block and precursor in the research and development of more complex molecules, potentially for applications in materials science and pharmaceutical intermediate synthesis . The presence of the bromine allows for nucleophilic substitution reactions, enabling the extension of carbon chains or the introduction of heteroatoms. Handle with care using appropriate personal protective equipment. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO2 B13086161 1-(3-Bromopropyl)-3,5-dimethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3

InChI Key

KRNQDKGNBPKMSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCBr)OC

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopropyl 3,5 Dimethoxybenzene

Strategic Approaches to Introducing the 3-Bromopropyl Moiety

A common and direct approach to the synthesis of 1-(3-bromopropyl)-3,5-dimethoxybenzene involves the transformation of a precursor molecule already containing the propyl-3,5-dimethoxyphenyl skeleton.

Bromination Reactions of Precursor Alcohols

A highly effective method for the synthesis of this compound is the bromination of its corresponding precursor alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol (B85581). This transformation can be accomplished using several standard brominating agents, with the Appel reaction and the use of phosphorus tribromide (PBr₃) being prominent examples.

The Appel reaction provides a mild and efficient means of converting primary and secondary alcohols to their corresponding alkyl halides. diva-portal.orgresearchgate.netchemicalbook.com The reaction typically employs a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), in an inert solvent like dichloromethane (B109758) (DCM). diva-portal.org The reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by the bromide ion in an Sₙ2 reaction. This mechanism ensures that the reaction occurs with inversion of configuration at a stereocenter, although the precursor 3-(3,5-dimethoxyphenyl)propan-1-ol is achiral. researchgate.net

Reagent SystemTypical ConditionsMechanism
PPh₃ / CBr₄Anhydrous DCM, 0 °C to room temperatureSₙ2
PBr₃Anhydrous solvent (e.g., ether, DCM), 0 °C to room temperatureSₙ2

Alternatively, phosphorus tribromide (PBr₃) is a classic and widely used reagent for the conversion of primary alcohols to alkyl bromides. The reaction involves the formation of a phosphite (B83602) ester intermediate, followed by nucleophilic attack by the bromide ion. sigmaaldrich.com Care must be taken to control the reaction temperature, as PBr₃ is a reactive and corrosive substance.

Alkylations with Bromopropylating Agents

Another strategic approach involves the direct alkylation of the 3,5-dimethoxybenzene core with a suitable three-carbon electrophile. The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry. nih.gov In this context, an agent such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane (B140262) could be employed in the presence of a Lewis acid catalyst.

However, the Friedel-Crafts alkylation of highly activated aromatic rings like 1,3-dimethoxybenzene (B93181) with primary alkyl halides is fraught with challenges. biosynth.com Key limitations include:

Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups onto the aromatic ring. cymitquimica.com

Carbocation Rearrangement: Primary alkyl halides can form carbocation intermediates that are prone to rearrangement to more stable secondary or tertiary carbocations, resulting in the formation of isomeric products. chemspider.com

To mitigate these issues, milder Lewis acids or alternative catalytic systems can be explored. The choice of solvent and reaction temperature also plays a crucial role in controlling the selectivity of the reaction.

Regioselective Functionalization of the 3,5-Dimethoxybenzene Core

An alternative to direct alkylation is a multi-step approach that builds the desired functionality from readily available starting materials, allowing for greater control over the regiochemistry.

Synthesis from Hydroxybenzoic Acid Derivatives

A versatile and controllable route to this compound can be envisioned starting from 3,5-dihydroxybenzoic acid. This multi-step synthesis allows for the precise installation of the methoxy (B1213986) groups and the subsequent elaboration of the side chain.

A plausible synthetic sequence would involve:

Esterification: The carboxylic acid of 3,5-dihydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

O-Methylation: The two phenolic hydroxyl groups are then converted to methoxy groups using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. diva-portal.org

Reduction: The ester functionality is reduced to a primary alcohol. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving reduction to the aldehyde followed by further reduction to the alcohol. A more direct route could involve the reduction of the corresponding carboxylic acid, 3-(3,5-dimethoxyphenyl)propanoic acid, to the alcohol. researchgate.net

Bromination: The resulting alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol, is then converted to the target molecule, this compound, using one of the bromination methods described in section 2.1.1.

This stepwise approach offers excellent control over the final structure, avoiding the regioselectivity issues that can plague direct functionalization methods.

Controlled Methoxy Group Incorporation

The synthesis starting from 3,5-dihydroxybenzoic acid allows for the controlled and regioselective incorporation of the two methoxy groups. The symmetrical nature of the starting material simplifies this process, as both hydroxyl groups are chemically equivalent. In cases where a differential methylation pattern is desired, a protection-deprotection strategy could be employed. For instance, one hydroxyl group could be selectively protected, allowing for the methylation of the other, followed by deprotection and subsequent functionalization. However, for the synthesis of this compound, the direct double methylation is the most efficient approach.

Advanced Synthetic Techniques and Process Optimization

While traditional batch-wise synthesis is effective, modern synthetic methodologies can offer improvements in terms of safety, efficiency, and scalability. For instance, the use of flow chemistry could be advantageous for the bromination step, particularly if hazardous reagents are employed. Continuous flow reactors allow for precise control over reaction parameters such as temperature and reaction time, minimizing the formation of byproducts and enhancing the safety of the process.

Furthermore, catalytic methods can be explored to improve the atom economy and reduce waste. For example, catalytic versions of the Appel reaction have been developed that utilize a phosphine (B1218219) catalyst which is regenerated in situ. researchgate.net In the context of Friedel-Crafts alkylation, the development of more selective and recyclable solid acid catalysts could offer a greener alternative to traditional Lewis acids. guidechem.com

Process optimization would involve a systematic study of reaction parameters, including solvent, temperature, catalyst loading, and reaction time, to maximize the yield and purity of this compound while minimizing cost and environmental impact.

Continuous Flow Methodologies in Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, providing significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and facile scalability. organic-chemistry.orgacs.org The synthesis of this compound can be effectively adapted to a multi-step continuous flow system.

A key step in the synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-chloropropionyl chloride. In a continuous flow setup, reactants are pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. This approach allows for precise control over residence time, temperature, and stoichiometry, which can significantly minimize the formation of byproducts often seen in batch reactions. The use of microreactors and continuous flow systems can enable rapid screening of reaction conditions and optimization of Friedel-Crafts reactions. rsc.org

The final transformation of the alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol, to the target alkyl bromide can also be achieved efficiently in a flow system. Gas-liquid phase-transfer catalysis (G.L.-P.T.C.) represents one such advanced method, where a solution of the alcohol in an aqueous halogen acid is passed in a gaseous state over a solid-supported catalyst bed. rsc.org This technique allows for the continuous production of the alkyl halide with high efficiency and easy product collection.

Table 1: Illustrative Parameters for Continuous Flow Friedel-Crafts Acylation of Aromatic Ethers This table presents representative data for analogous reactions, as specific data for 1,3-dimethoxybenzene is not available.

CatalystSubstrateAcylating AgentTemperature (°C)Residence Time (min)Yield (%)Reference
Zeolite H-YAnisoleAcetic Anhydride15020>95 researchgate.net
Zeolite H-βVeratroleAcetic Anhydride1203090 researchgate.net
Montmorillonite (B579905)TolueneBenzyl Alcohol160N/A98 rsc.org

Catalytic Enhancements for Reaction Efficiency

Catalytic enhancements are central to developing efficient and sustainable synthetic methods. For the synthesis of this compound, catalytic strategies can be applied to both the Friedel-Crafts acylation and the final bromination step.

Friedel-Crafts Acylation: Traditionally, Friedel-Crafts acylations require stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are corrosive, hazardous, and generate significant waste. researchgate.net Modern approaches utilize heterogeneous solid acid catalysts, which are more environmentally benign and easily recyclable. acs.orgresearchgate.net These catalysts include:

Zeolites: Materials like H-Y and H-β zeolites have been shown to be effective catalysts for the acylation of activated aromatic compounds such as dimethoxybenzenes. researchgate.netresearchgate.net Their shape-selective properties can also lead to improved regioselectivity.

Heteropoly Acids (HPAs): Supported HPAs, such as phosphotungstic acid on silica (B1680970) (PTA/SiO₂), are highly active, selective, and stable catalysts under mild conditions and are well-suited for continuous flow processes. nih.govresearchgate.net

Clays (B1170129) and Resins: Acid-activated clays like montmorillonite and ion-exchange resins such as Amberlyst-15 are also effective and reusable catalysts. researchgate.netrsc.org

Bromination of Alcohols: The conversion of the intermediate alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol, to the final product is another step where catalytic methods offer significant advantages over classical approaches (e.g., using PBr₃ or concentrated HBr). commonorganicchemistry.comchemguide.co.uk Modern catalytic methods provide milder reaction conditions and avoid harsh, stoichiometric reagents.

The Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide or N-bromosuccinimide, is a common method that proceeds under neutral conditions. commonorganicchemistry.comlookchem.com The reaction can be made catalytic in phosphine through the use of phosphine oxide-catalyzed systems. researchgate.net Other advanced methods include:

Thiourea-mediated halogenation: Substoichiometric amounts of thiourea (B124793) can effectively mediate the bromination of primary alcohols under mild conditions, tolerating a broad range of functional groups. organic-chemistry.org

One-Pot Bromination/Cross-Coupling: Recent developments have enabled the in-situ bromination of alcohols followed by an immediate cross-coupling reaction, showcasing the high efficiency of modern catalytic systems. nih.gov

Table 2: Comparison of Catalytic Methods for the Bromination of Primary Alcohols This table presents representative data for the conversion of various primary alcohols to alkyl bromides.

Reagent/Catalyst SystemSubstrateConditionsTimeYield (%)Reference
Tribromoisocyanuric acid / PPh₃Benzyl AlcoholCH₂Cl₂, Room Temp5 min98 researchgate.net
α,α-dibromo-β-dicarbonyl / PPh₃1-OctanolCH₂Cl₂, Room Temp15 min95 lookchem.comresearchgate.net
Thiourea (substoichiometric)1-PhenylethanolCH₂Cl₂, 0°C to RT1 h99 organic-chemistry.org
[Et₂NSF₂]BF₄ / TEABr1-DecanolCH₂Cl₂, Room Temp16 h95 organic-chemistry.org

Reactivity and Reaction Mechanisms of 1 3 Bromopropyl 3,5 Dimethoxybenzene

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom at the terminus of the propyl chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the utility of 1-(3-bromopropyl)-3,5-dimethoxybenzene in constructing more complex molecules. These reactions typically follow an SN2 pathway, characteristic of primary alkyl halides.

Intermolecular Substitution Pathways

Intermolecular substitution reactions involve the displacement of the bromide ion by an external nucleophile, leading to the formation of a new covalent bond. This pathway is fundamental for introducing a wide array of functional groups onto the propyl chain. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the bromine, resulting in the inversion of stereochemistry if the carbon were chiral, and the expulsion of the bromide ion. youtube.com

Common nucleophiles used in these reactions include amines, cyanides, azides, and thiolates, each yielding a different class of compound. For instance, reaction with an amine would yield an amino derivative, while reaction with sodium cyanide would introduce a nitrile group, extending the carbon chain by one atom. The efficiency of these reactions is often enhanced by the use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity.

NucleophileReagents/ConditionsProduct Type
Amine (R-NH₂)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)Secondary or Tertiary Amine
Cyanide (NaCN)Solvent (e.g., DMSO, DMF)Nitrile
Azide (NaN₃)Solvent (e.g., DMF), HeatAlkyl Azide
Thiolate (R-SNa)Solvent (e.g., Ethanol)Thioether
Hydroxide (B78521) (NaOH)Solvent (e.g., H₂O/THF)Alcohol

Intramolecular Cyclization Reactions for Ring Formation

The structure of this compound is also amenable to intramolecular reactions, particularly when a nucleophilic center is present or generated elsewhere in the molecule. If the aromatic ring is modified to contain a nucleophile, such as a hydroxyl or amino group, in a sterically favorable position, an intramolecular cyclization can occur.

For example, if one of the methoxy (B1213986) groups on the benzene (B151609) ring were demethylated to a hydroxyl group, the resulting phenoxide could act as an internal nucleophile. This could lead to an intramolecular SN2 reaction where the phenoxide attacks the brominated carbon of the propyl chain. Depending on the position of the hydroxyl group, this cyclization could lead to the formation of a six-membered ring, such as a chromane (B1220400) derivative. These types of reactions are valuable for the synthesis of heterocyclic compounds. The feasibility and rate of such cyclizations are governed by factors including ring strain in the transition state and the final product, as described by Baldwin's rules for ring closure.

Electrophilic Aromatic Substitution on the 3,5-Dimethoxybenzene Ring

The 3,5-dimethoxybenzene portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy groups. wikipedia.orglibretexts.org These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the electrophile by the pi system of the ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Influence of Methoxy Groups on Reactivity and Regioselectivity

Methoxy groups are strong activating groups because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance. libretexts.org This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. libretexts.org

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of this compound, the methoxy groups are at positions 3 and 5.

The positions ortho to the C3-methoxy group are C2 and C4.

The position para to the C3-methoxy group is C6.

The positions ortho to the C5-methoxy group are C4 and C6.

The position para to the C5-methoxy group is C2.

Therefore, all available positions (C2, C4, and C6) are activated and are either ortho or para to at least one methoxy group. The directing effects of the two methoxy groups reinforce each other, strongly activating the C2, C4, and C6 positions for electrophilic attack. The C4 position is sterically the most accessible, followed by C2 and C6 which are equivalent due to symmetry.

Reaction TypeTypical ReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-(3-Bromopropyl)-2-nitro-3,5-dimethoxybenzene
HalogenationBr₂, FeBr₃1-(3-Bromopropyl)-2-bromo-3,5-dimethoxybenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Bromopropyl)-2-acyl-3,5-dimethoxybenzene
Friedel-Crafts AlkylationRCl, AlCl₃1-(3-Bromopropyl)-2-alkyl-3,5-dimethoxybenzene

Competitive Reaction Pathways

While the aromatic ring is highly activated for EAS, the presence of the alkyl bromide chain introduces the possibility of competitive reactions, particularly under conditions that can promote both EAS and nucleophilic substitution or elimination. For example, in Friedel-Crafts reactions that use strong Lewis acids like AlCl₃, there is a potential for the Lewis acid to coordinate with the bromine atom of the propyl chain. researchgate.net This could facilitate an intramolecular Friedel-Crafts alkylation, where the propyl chain itself acts as the electrophile, attacking one of the activated positions (C2, C4, or C6) on the same ring to form a fused ring system (a tetralone precursor).

Furthermore, the choice of reagents is critical. For instance, using a strong base in an attempt to deprotonate a position for a directed metalation could instead lead to an E2 elimination reaction involving the bromopropyl group, yielding 1-(prop-2-en-1-yl)-3,5-dimethoxybenzene. Careful selection of reaction conditions is therefore essential to control the desired reactivity pathway and avoid unwanted side products.

Cross-Coupling Chemistry Utilizing the Alkyl Bromide Moiety

The user's outline specifies "Aryl Bromide Moiety," however, the compound , this compound, is an alkyl bromide, not an aryl bromide. The bromine atom is attached to an sp³-hybridized carbon in the propyl chain, not directly to the sp²-hybridized carbon of the benzene ring. This section will therefore discuss the cross-coupling reactions relevant to this primary alkyl bromide functional group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov While Suzuki, Heck, and Sonogashira couplings are most famously applied to aryl and vinyl halides, related methodologies exist for alkyl halides.

The primary C(sp³)-Br bond in this compound can participate in certain cross-coupling reactions. For example, Suzuki-Miyaura couplings of sp³-hybridized alkyl halides with organoboron reagents can be achieved, although they are often more challenging than their sp² counterparts and may require specialized palladium or nickel catalyst systems with specific ligands. nih.gov

A more common and robust approach for involving this alkyl bromide in C-C bond formation is through the generation of an organometallic reagent first. The compound can react with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, [3-(3,5-dimethoxyphenyl)propyl]magnesium bromide. sigmaaldrich.comresearchgate.net This Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions:

Reaction with electrophiles: It can react with aldehydes, ketones, esters, and epoxides to form new carbon-carbon bonds.

Metal-catalyzed cross-coupling: The Grignard reagent can be used as the nucleophilic partner in Kumada or Negishi-type cross-coupling reactions with aryl, vinyl, or other alkyl halides, catalyzed by palladium or nickel complexes. nih.gov

Coupling Reaction TypeCoupling PartnersCatalyst/ReagentsProduct Type
Direct Coupling
Suzuki-Miyaura (sp³)R-B(OR)₂Pd or Ni catalyst, specific ligands, base1-(3-Alkyl/Aryl-propyl)-3,5-dimethoxybenzene
Via Grignard Reagent
Kumada CouplingAr-X (Aryl halide)1. Mg, THF2. Pd or Ni catalyst1-(3-Arylpropyl)-3,5-dimethoxybenzene
Negishi CouplingAr-X (Aryl halide)1. Mg, THF2. ZnCl₂3. Pd catalyst1-(3-Arylpropyl)-3,5-dimethoxybenzene

This two-step sequence of Grignard formation followed by cross-coupling is a highly reliable method for extending the carbon framework of this compound.

Radical-Mediated Reactions and Rearrangements

The C-Br bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for carbon-centered radicals. These radicals can undergo a variety of subsequent reactions, most notably intramolecular cyclizations to form new ring systems. thieme-connect.de

A 3-(3,5-dimethoxyphenyl)propyl radical can be generated from this compound under standard radical-generating conditions. A common method involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). In this process, the tributyltin radical (Bu₃Sn•) abstracts the bromine atom, leading to the formation of a primary alkyl radical.

Alternatively, photoredox catalysis or direct photolysis under visible light can initiate the homolysis of the C-Br bond, offering a metal-free approach to radical generation. rsc.org Once formed, this primary carbon-centered radical is a highly reactive intermediate that can participate in intermolecular additions or, more significantly, intramolecular reactions.

The most prominent reaction pathway for the 3-(3,5-dimethoxyphenyl)propyl radical is intramolecular cyclization, where the radical center attacks the aromatic ring. beilstein-journals.org This type of reaction is a powerful strategy for constructing polycyclic structures. The electron-donating nature of the two methoxy groups activates the benzene ring, making it susceptible to attack by the electrophilic radical.

The cyclization typically proceeds via a 6-endo-trig pathway, where the radical attacks one of the ortho positions relative to a methoxy group. This attack is followed by the loss of a hydrogen atom to a radical scavenger, which rearomatizes the ring system and yields a stable tetralin derivative. This process is highly regioselective due to the electronic activation provided by the methoxy substituents. researchgate.net

Reactant Reagents Conditions Key Intermediate Product
This compoundBu₃SnH, AIBN (cat.)Reflux in benzene or toluene3-(3,5-dimethoxyphenyl)propyl radical6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene
This compoundfac-Ir(ppy)₃ (photocatalyst), BaseVisible light irradiation3-(3,5-dimethoxyphenyl)propyl radical6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene

This table illustrates representative intramolecular radical cyclization reactions.

Oxidation and Reduction Processes

The alkyl bromide group is the primary site for oxidation and reduction reactions in this compound. These transformations allow for the conversion of the bromopropyl moiety into a variety of other functional groups.

Reduction of the alkyl bromide can be readily achieved to replace the bromine atom with a hydrogen, yielding 1-propyl-3,5-dimethoxybenzene. This can be accomplished using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Radical-based reductions using tributyltin hydride, as mentioned previously, also result in the net replacement of bromine with hydrogen.

While direct oxidation of the C-Br bond is not standard, the bromide serves as an excellent leaving group in nucleophilic substitution reactions, which can lead to products in a higher formal oxidation state. For example, reaction with a hydroxide source (e.g., NaOH) via an Sₙ2 mechanism yields the corresponding alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol (B85581). This alcohol can then be further oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄), respectively.

Reactions Involving the Methoxybenzene System

The reactivity of the aromatic core of this compound is predominantly dictated by the two methoxy (-OCH₃) groups. These groups are powerful activating substituents in electrophilic aromatic substitution (EAS) reactions due to their ability to donate electron density to the benzene ring via resonance. This increased nucleophilicity makes the ring significantly more reactive towards electrophiles than benzene itself.

The methoxy groups are ortho-, para-directing. In the 1,3,5-substituted pattern of this molecule, the positions ortho and para to the methoxy groups are C2, C4, and C6. All three positions are activated, making the ring highly susceptible to substitution. The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack by the Aromatic Ring: The π-electron system of the dimethoxybenzene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. studylib.net The electron-donating methoxy groups help to stabilize the positive charge in this intermediate, particularly when the attack occurs at the C2, C4, or C6 positions.

Re-aromatization: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new electrophile. This is a fast step that restores the stable aromatic system. youtube.com

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include Friedel-Crafts acylation and alkylation, halogenation, and nitration. Given the high activation from two methoxy groups, these reactions can often proceed under milder conditions than those required for less activated rings. umkc.edu For instance, Friedel-Crafts acylation, which typically employs a strong Lewis acid like aluminum chloride (AlCl₃), can be performed on highly activated systems with weaker Lewis acids or even under acid-catalyzed conditions to avoid potential side reactions. sigmaaldrich.commasterorganicchemistry.com

The table below outlines potential electrophilic aromatic substitution reactions on the methoxybenzene system of the title compound.

Reaction TypeReagentsElectrophile (E⁺)Probable Major Product(s)
Friedel-Crafts Acylation Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃)Acylium ion (RCO⁺)1-Acetyl-2-(3-bromopropyl)-4,6-dimethoxybenzene
Halogenation (Bromination) Br₂, FeBr₃ or mild acidBromonium ion (Br⁺)1-(3-Bromopropyl)-2-bromo-3,5-dimethoxybenzene
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)1-(3-Bromopropyl)-3,5-dimethoxy-2-nitrobenzene

Note: The precise distribution of ortho/para isomers can be influenced by steric hindrance from the existing bromopropyl group and the incoming electrophile.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are rooted in the principles of electrophilic aromatic substitution.

Reaction Kinetics: The rate of an electrophilic aromatic substitution reaction is determined by the height of the activation energy barrier (Ea) of the slowest step, which is the formation of the arenium ion intermediate. studylib.net

Role of Substituents: The electron-donating methoxy groups significantly increase the reaction rate by stabilizing the positively charged transition state leading to the arenium ion. This lowers the activation energy compared to unsubstituted benzene. The product of a Friedel-Crafts alkylation on a dimethoxybenzene ring is often even more activated than the starting material, which can sometimes lead to polyalkylation. chegg.comyoutube.com Conversely, the introduction of a deactivating acyl group in a Friedel-Crafts acylation makes the product less reactive than the starting material, effectively preventing further substitution. youtube.com

Rate Law: For many EAS reactions, the rate is dependent on the concentration of both the aromatic compound and the electrophile, following a second-order rate law: Rate = k[Aromatic][Electrophile].

Driving Force: A major thermodynamic driving force for the reaction is the restoration of the highly stable aromatic system in the final step. studylib.net The initial disruption of aromaticity is energetically costly (the rate-determining step), but the final deprotonation to reform the aromatic ring is highly favorable. youtube.com

The following table provides illustrative thermodynamic data for the hydrogenation of benzene to highlight the inherent stability of the aromatic ring that must be overcome in the initial step of an EAS reaction.

ParameterReaction: Benzene + 3H₂ → CyclohexaneSignificance in EAS
ΔG°f (Benzene) 124.5 kJ/mol libretexts.orgRepresents the high stability of the reactant's aromatic system.
ΔG°f (Cyclohexane) 217.3 kJ/mol libretexts.orgRepresents the stability of a non-aromatic analogue.
ΔG° (Reaction) +92.8 kJ/mol libretexts.orgShows that destroying aromaticity is thermodynamically unfavorable under standard conditions.
Thermodynamic Factor The high stability of the aromatic ring (low ΔG°f) creates a thermodynamic barrier for addition reactions.In EAS, this stability is regained in the final step, providing a strong thermodynamic driving force for substitution over addition.

This data is for the parent benzene system and serves to illustrate the thermodynamic principles at play.

Stereochemical Outcomes and Control in Reactions

The starting compound, this compound, is achiral. Stereochemical considerations become important in reactions that either form a new stereocenter or take place on a substrate that has been modified to be chiral.

Intramolecular Cyclization: The presence of the reactive bromopropyl side chain allows for the possibility of an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid, a carbocation could form at the end of the propyl chain, which could then be attacked by the activated aromatic ring. This would result in the formation of a new six-membered ring, yielding a tetralone derivative. While this reaction on the parent molecule does not create a stereocenter, if the propyl chain contained a substituent, the cyclization would form diastereomers. The stereochemical outcome would be influenced by the conformation of the transition state, which often adopts a chair-like arrangement to minimize steric interactions, leading to a preferred stereoisomer. beilstein-journals.orgnih.gov

Asymmetric Synthesis: Stereochemical control can be imposed by using external chiral agents. If the methoxybenzene ring of this compound were to react with a prochiral electrophile, the use of a chiral catalyst could lead to the formation of one enantiomer in excess over the other.

Chiral Catalysts in Friedel-Crafts Reactions: Asymmetric Friedel-Crafts reactions are a well-established method for creating molecules with benzylic stereocenters. buchler-gmbh.com Chiral Lewis acids or, more commonly, chiral organocatalysts (such as those derived from Cinchona alkaloids) can create a chiral environment around the reactants. buchler-gmbh.comrsc.org This chiral environment differentiates the two faces of the prochiral electrophile or the aromatic ring, leading to a transition state for one enantiomeric product that is lower in energy than the other, resulting in an enantioselective reaction.

For example, an asymmetric aza-Friedel-Crafts reaction between the dimethoxybenzene moiety and an imine, catalyzed by a chiral Brønsted acid or a bifunctional organocatalyst, could produce a chiral amine with high enantiomeric excess (ee). rsc.org The specific stereochemical outcome (i.e., whether the R or S enantiomer is formed) would depend on the specific structure of the catalyst and the substrates.

Based on a comprehensive review of available scientific literature, there is insufficient specific information detailing the applications of This compound in the advanced areas outlined in the request. The documented research does not provide explicit examples or in-depth studies regarding its use in the construction of specific macrocyclic or polycyclic scaffolds, the synthesis of novel polymeric materials, or its role in the design and synthesis of particular drug-like molecules.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline and content inclusions, such as data tables and specific research findings. Information on closely related but structurally distinct compounds is available, but per the instructions, such data cannot be used.

Applications of 1 3 Bromopropyl 3,5 Dimethoxybenzene in Advanced Organic Synthesis

Role in the Design and Synthesis of Drug-Like Molecules

Scaffold Derivatization for Pharmacophore Exploration

The 3,5-dimethoxyphenyl group is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This scaffold is present in numerous compounds investigated for various therapeutic effects, including the inhibition of enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1) and potential antioxidant or anti-proliferative properties. electronicsandbooks.comnbinno.com 1-(3-Bromopropyl)-3,5-dimethoxybenzene serves as an ideal starting material for pharmacophore exploration by enabling the attachment of this key scaffold to a wide array of molecular fragments.

The terminal bromine on the propyl chain is a good leaving group, facilitating nucleophilic substitution reactions. This allows chemists to systematically introduce diverse functional groups and build libraries of novel compounds. By reacting this compound with various nucleophiles, such as amines, thiols, phenols, and carbanions, a multitude of derivatives can be generated. Each derivative maintains the core 3,5-dimethoxyphenyl pharmacophore while exploring different chemical spaces through the newly introduced substituents. This approach is fundamental to Structure-Activity Relationship (SAR) studies, where researchers aim to understand how specific structural modifications impact biological activity.

Table 1: Examples of Scaffold Derivatization Reactions This table presents hypothetical, yet chemically plausible, derivatization reactions for creating a compound library from this compound for pharmacophore exploration.

NucleophileReagent ExampleResulting Functional GroupPotential Compound Class
Primary AmineAnilineSecondary AmineN-Aryl-3-(3,5-dimethoxyphenyl)propan-1-amine
Secondary AminePiperidineTertiary Amine1-(3-(3,5-Dimethoxyphenyl)propyl)piperidine
ThiolThiophenolThioether(3-(3,5-Dimethoxyphenyl)propyl)(phenyl)sulfane
PhenolPhenolPhenyl Ether1-(3-Phenoxypropyl)-3,5-dimethoxybenzene
CarbanionSodium cyanideNitrile4-(3,5-Dimethoxyphenyl)butanenitrile

This systematic derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Strategic Intermediate in Multi-Step Synthetic Routes

Beyond its role in generating compound libraries, this compound is a valuable strategic intermediate in multi-step syntheses. Its propyl chain offers flexibility for constructing more complex carbon skeletons and introducing varied functionalities at a specific distance from the aromatic ring.

One key application is in the formation of carbon-carbon bonds. The compound can be converted into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium metal. This transforms the electrophilic carbon adjacent to the bromine into a nucleophilic one, which can then be used to attack a wide range of electrophiles, including aldehydes, ketones, and esters, thereby extending the carbon chain.

Furthermore, the bromopropyl group can undergo various transformations to introduce different functional groups, positioning the compound as a versatile node in a synthetic pathway. For example, displacement of the bromide with sodium azide, followed by reduction, yields the corresponding primary amine. This amine can then be further modified, for instance, through amide bond formation, to build more elaborate molecules.

Table 2: Synthetic Transformations of this compound This table outlines key reactions where the title compound serves as a strategic intermediate, showcasing its synthetic versatility.

Reaction TypeReagentsIntermediate ProductSubsequent Use
Grignard FormationMg, THF(3-(3,5-Dimethoxyphenyl)propyl)magnesium bromideC-C bond formation with carbonyls, CO2, etc.
Williamson Ether SynthesisNaH, R-OHAlkyl EtherIntroduction of diverse ether linkages.
Azide Displacement & Reduction1. NaN3 2. H2, Pd/C or LiAlH43-(3,5-Dimethoxyphenyl)propan-1-amineAmide synthesis, further alkylation.
Cyanide DisplacementNaCN4-(3,5-Dimethoxyphenyl)butanenitrileHydrolysis to carboxylic acid or reduction to amine.
Eliminationt-BuOK1-(Prop-1-en-1-yl)-3,5-dimethoxybenzeneSubstrate for addition reactions (e.g., dihydroxylation).

The ability to perform these transformations makes this compound a crucial building block for accessing complex target molecules that contain the 3,5-dimethoxyphenyl motif, such as analogs of natural products or intricately designed pharmaceutical candidates.

Contributions to Specialty Chemical Synthesis and Industrial Applications

In the realm of specialty chemicals, this compound serves as a precursor for molecules with specific, high-value functions. The 3,5-dimethoxyphenyl unit can impart desirable properties such as thermal stability, UV absorption, or specific electronic characteristics to a final product.

Its application extends to the synthesis of fine chemical building blocks, such as 3-(3,5-Dimethoxyphenyl)propionic acid and its esters, which are used in further synthetic endeavors. biosynth.com While large-scale industrial uses are not widely documented, its utility is evident in sectors where tailored molecular design is paramount. For example, it could be employed in the synthesis of:

Stilbenoid Analogs: The 3,5-dimethoxy substitution pattern is characteristic of biologically active stilbenoids like pterostilbene. The bromopropyl chain could be synthetically manipulated to form the double bond characteristic of stilbenes, allowing for the creation of novel analogs with potential applications as antioxidants or specialty nutraceuticals.

Functional Materials: The compound can be used to introduce the 3,5-dimethoxyphenyl group into polymers or onto surfaces. This could be used to modify the optical or electronic properties of materials, potentially leading to applications in organic electronics or as additives in advanced coatings.

Agrochemicals: The 3,5-dimethoxybenzene scaffold is found in some agrochemical compounds. nbinno.com This reagent could serve as an intermediate in the multi-step synthesis of new pesticides or herbicides, where the specific substitution pattern is key to biological activity and selectivity.

The role of this compound in these areas is that of a specialized intermediate, enabling the construction of complex molecules that would be difficult to access through other synthetic routes.

Computational and Theoretical Investigations of 1 3 Bromopropyl 3,5 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of 1-(3-Bromopropyl)-3,5-dimethoxybenzene and predicting its reactivity. Methods like Density Functional Theory (DFT) are particularly powerful for this purpose. nih.gov By solving approximations of the Schrödinger equation, these calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density.

This analysis reveals key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring would be expected to raise the energy of the HOMO, while the electron-withdrawing bromopropyl group would influence the LUMO.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electrostatic potential on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov In this compound, the oxygen atoms of the methoxy groups would represent nucleophilic regions, while the area around the bromine atom and the attached carbon would be electrophilic, making it susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Quantum Chemical Calculations

PropertyPredicted CharacteristicSignificance
HOMO EnergyRelatively high due to methoxy groupsIndicates susceptibility to electrophilic attack
LUMO EnergyLowered by the bromopropyl groupIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapModerateSuggests reasonable kinetic stability
MEP - Nucleophilic SitesOxygen atoms of methoxy groupsPotential sites for interaction with electrophiles
MEP - Electrophilic SiteCarbon atom bonded to bromineLikely site for nucleophilic substitution reactions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netplos.org This method is invaluable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The dimethoxybenzene moiety could engage in hydrophobic and π-stacking interactions within a protein's active site, while the bromopropyl group could form halogen bonds or other specific interactions. nih.gov

For instance, based on studies of similar brominated compounds, this compound could be docked against various enzymes to explore its potential as an inhibitor. plos.org The binding affinity is typically reported as a docking score or binding energy, with lower values indicating a more favorable interaction. These predictions can guide the synthesis of more potent analogs and help to understand the structural basis of activity.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the exploration of potential reaction pathways over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the different spatial arrangements (conformations) it can adopt and the energetic barriers between them.

An MD simulation of this compound, typically in a solvent environment, would track the positions and velocities of all atoms according to the principles of classical mechanics. This would allow for the analysis of the rotational freedom around the single bonds of the propyl chain and the methoxy groups. The resulting trajectories can be analyzed to identify the most stable conformations and the transitions between them.

Furthermore, MD simulations can be used to study the initial steps of a chemical reaction. By observing the interactions of this compound with other molecules or ions in the simulation box, one can gain insights into potential reaction mechanisms, such as nucleophilic substitution at the carbon bearing the bromine atom. Accelerated MD techniques can be employed to explore rare events and map out complex reaction pathways. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a highly accurate quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly well-suited for studying reaction mechanisms and characterizing transition states. mdpi.com For this compound, DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products.

A key application of DFT in this context would be the detailed study of nucleophilic substitution reactions at the bromopropyl group. By calculating the energies of the reactants, products, and, most importantly, the transition state, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate.

DFT can also elucidate the nature of the transition state, revealing the geometry and electronic structure of the molecule at the peak of the energy barrier. This information is crucial for understanding how the reaction proceeds and how its rate might be influenced by factors such as solvent and the nature of the nucleophile. For example, a DFT study could distinguish between an SN1 and an SN2 reaction mechanism.

Table 2: Hypothetical DFT Results for a Nucleophilic Substitution Reaction of this compound

ParameterCalculated Value (Arbitrary Units)Interpretation
Energy of Reactants-500Initial energy of the system
Energy of Transition State-480Energy barrier for the reaction
Energy of Products-520Final energy of the system
Activation Energy20Quantitative measure of reaction feasibility
Reaction Enthalpy-20Indicates an exothermic reaction

Quantitative Structure-Property Relationship (QSPR) Modeling in Chemical Space

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a set of compounds with a specific property of interest. nih.govnih.gov This approach is valuable for predicting the properties of new or untested compounds based on the known properties of similar molecules.

A QSPR model for a class of brominated aromatic compounds, including this compound, could be developed to predict various physicochemical properties such as boiling point, solubility, or toxicity. nih.gov The first step in QSPR modeling is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Subsequently, a mathematical model, often based on multiple linear regression or machine learning algorithms, is created to relate these descriptors to the property of interest. nih.gov Once a statistically robust and validated QSPR model is established, it can be used to predict the properties of this compound by simply calculating its molecular descriptors and inputting them into the model. This allows for the rapid screening of large numbers of compounds and the prioritization of candidates for further experimental investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Bromopropyl 3,5 Dimethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(3-Bromopropyl)-3,5-dimethoxybenzene in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons: The 3,5-dimethoxy substitution pattern on the benzene (B151609) ring would result in a characteristic splitting pattern. There would be one proton at the C2 position, appearing as a triplet, and two equivalent protons at the C4 and C6 positions, appearing as a doublet.

Methoxy (B1213986) Protons: The two methoxy groups (-OCH₃) are chemically equivalent and would produce a sharp singlet, integrating to six protons, typically in the range of δ 3.7-3.8 ppm. For instance, the methoxy protons in the related compound 1-bromo-3,5-dimethoxybenzene appear as a singlet at δ 3.78 ppm. guidechem.com

Propyl Chain Protons: The three methylene groups of the bromopropyl chain would each give a distinct signal, likely appearing as triplets due to coupling with adjacent methylene groups. The methylene group attached to the bromine atom (-CH₂Br) would be the most deshielded of the three, followed by the methylene group attached to the aromatic ring (Ar-CH₂-), and finally the central methylene group (-CH₂-).

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms and provide information about their chemical environment.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The two carbons bearing the methoxy groups (C3 and C5) would be significantly shifted downfield. The carbon attached to the propyl chain (C1) and the carbons at the C2, C4, and C6 positions would also have characteristic chemical shifts.

Methoxy Carbons: A single signal for the two equivalent methoxy carbons would be expected, typically around δ 55-60 ppm.

Propyl Chain Carbons: Three signals corresponding to the three carbons of the propyl chain would be observed. The carbon bonded to the bromine atom would be the most deshielded of this group.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Ar-H (C2) ~6.4 t
Ar-H (C4, C6) ~6.3 d
-OCH₃ ~3.8 s
-CH₂-Br ~3.4 t
Ar-CH₂- ~2.7 t

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Ar-C (C1) ~144
Ar-C (C3, C5) ~161
Ar-C (C2, C4, C6) ~98-107
-OCH₃ ~55
Ar-CH₂- ~34
-CH₂-CH₂-CH₂- ~32

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For the related compound (3-bromopropyl)benzene, the molecular weight is 199.088 g/mol spectrabase.combldpharm.comnist.gov.

Common fragmentation patterns would likely involve the loss of the bromine atom, the propyl chain, or a methoxy group. Key expected fragments would include:

[M-Br]⁺

[M-C₃H₆Br]⁺ (loss of the bromopropyl group)

Fragments corresponding to the dimethoxybenzyl or tropylium ions.

Expected Mass Spectrometry Data

Ion Description
[C₁₁H₁₅BrO₂]⁺ Molecular Ion (M⁺) with Br isotope pattern
[C₁₁H₁₅O₂]⁺ Fragment from loss of Br

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing its functional groups.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong C-O stretching bands for the aryl ether methoxy groups would be prominent in the 1250-1000 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would be found in the fingerprint region, typically between 600 and 500 cm⁻¹. The NIST WebBook provides an IR spectrum for the related compound (3-bromopropyl)benzene spectrabase.comnist.gov.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. Symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Expected Vibrational Frequencies

Functional Group Expected IR Absorption (cm⁻¹)
Aromatic C-H stretch 3100-3000
Aliphatic C-H stretch 3000-2850
Aromatic C=C stretch 1600-1450
C-O (Aryl ether) stretch 1250-1000

X-ray Crystallography for Precise Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could be employed for the precise determination of its three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The analysis of dimethoxybenzene derivatives by crystallography can reveal how intermolecular interactions, such as hydrogen bonds, stabilize the crystal structure chemicalbook.com. While no specific crystallographic data for the target compound has been found, the study of related structures like 1,3,5-trimethoxybenzene shows how molecular packing is influenced by the methoxy groups nist.govchemdad.com. This powerful technique would confirm the substitution pattern on the benzene ring and the conformation of the propyl chain.

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity assessment.

Column Chromatography: This technique is widely used for the purification of organic compounds on a larger scale. For related compounds, purification is often achieved using column chromatography on silica (B1680970) gel rsc.org.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for determining the purity of a sample with high accuracy. When coupled with a mass spectrometer (GC-MS or LC-MS), these hyphenated techniques can also identify the chemical nature of any impurities present.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.